molecular formula C7H14BrNO B1288446 Ethyl 5-bromopentanimidate CAS No. 792861-69-9

Ethyl 5-bromopentanimidate

Cat. No.: B1288446
CAS No.: 792861-69-9
M. Wt: 208.1 g/mol
InChI Key: CSSWJAKGERAKPW-UHFFFAOYSA-N
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Description

Ethyl 5-bromopentanimidate is an organic compound with the molecular formula C7H13BrN2O. It is a versatile material widely used in scientific research, particularly in organic synthesis and pharmaceutical development.

Preparation Methods

Ethyl 5-bromopentanimidate can be synthesized through various synthetic routes. One common method involves the reaction of 5-bromopentanoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of ethyl 5-bromopentanoate, which is then converted to this compound through a subsequent reaction with ammonia or an amine .

Chemical Reactions Analysis

Ethyl 5-bromopentanimidate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.

Scientific Research Applications

Ethyl 5-bromopentanimidate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is utilized in the development of new pharmaceutical agents, particularly those targeting specific biological pathways.

    Chemical Reactions Studies: It serves as a valuable tool for studying complex chemical reactions and designing novel compounds.

Mechanism of Action

The mechanism of action of ethyl 5-bromopentanimidate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the ethyl group can undergo oxidation or reduction .

Comparison with Similar Compounds

Ethyl 5-bromopentanimidate can be compared with similar compounds such as:

    Ethyl 5-bromopentanoate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    5-Bromovaleric Acid Ethyl Ester: Another related compound with similar applications in organic synthesis and pharmaceutical development.

This compound is unique due to its specific structure and reactivity, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

ethyl 5-bromopentanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c1-2-10-7(9)5-3-4-6-8/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSWJAKGERAKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607479
Record name Ethyl 5-bromopentanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792861-69-9
Record name Ethyl 5-bromopentanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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